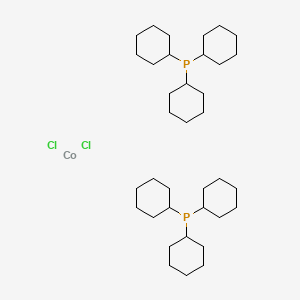

CoCl2(PCy3)2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C36H66Cl2CoP2 |

|---|---|

Molecular Weight |

690.7 g/mol |

IUPAC Name |

dichlorocobalt;tricyclohexylphosphane |

InChI |

InChI=1S/2C18H33P.2ClH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-18H,1-15H2;2*1H;/q;;;;+2/p-2 |

InChI Key |

XTBDMUPZCVAWRK-UHFFFAOYSA-L |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Co]Cl |

Origin of Product |

United States |

Foundational & Exploratory

CoCl2(PCy3)2 synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Dichlorobis(tricyclohexylphosphine)cobalt(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorobis(tricyclohexylphosphine)cobalt(II), with the chemical formula CoCl₂(PCy₃)₂, is a significant coordination complex utilized in catalysis, particularly in polymerization and cycloaddition reactions.[1] Its utility stems from the electron-donating properties and steric bulk of the tricyclohexylphosphine (PCy₃) ligands, which influence the electronic structure and reactivity of the cobalt(II) center. This document provides a comprehensive technical overview of the synthesis and detailed characterization of this complex, offering standardized protocols and reference data for professionals in chemical research and development.

Chemical and Physical Properties

CoCl₂(PCy₃)₂ is an air-stable, blue crystalline solid or powder. The vibrant blue color is characteristic of cobalt(II) complexes in a tetrahedral coordination environment. The compound is generally soluble in non-coordinating organic solvents like dichloromethane and toluene.

Table 1: General Properties of CoCl₂(PCy₃)₂

| Property | Value | Reference |

| Chemical Formula | C₃₆H₆₆Cl₂CoP₂ | |

| Molecular Weight | 690.70 g/mol | |

| CAS Number | 14726-62-6 | |

| Appearance | Blue powder or crystals | |

| Melting Point | >300 °C |

Synthesis

The synthesis of CoCl₂(PCy₃)₂ is achieved through a ligand substitution reaction where the phosphine ligands displace coordinated solvent molecules from a cobalt(II) chloride precursor. The general approach is adapted from established procedures for analogous bis(phosphine)cobalt(II) halides.[2][3]

Synthesis Workflow

Caption: A flowchart illustrating the synthetic procedure for CoCl₂(PCy₃)₂.

Experimental Protocol

-

Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 1.0 equiv). In a separate flask, dissolve tricyclohexylphosphine (PCy₃, 2.0 equiv) in absolute ethanol.

-

Reaction: Add the ethanolic solution of PCy₃ to a hot ethanolic solution of CoCl₂·6H₂O. The reaction mixture will immediately turn a deep blue.

-

Reflux: Heat the mixture to reflux and maintain for 2-3 hours with continuous stirring. A blue precipitate will form during this time.

-

Isolation: Allow the mixture to cool to room temperature, followed by further cooling in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the blue solid by vacuum filtration. Wash the precipitate sequentially with portions of cold absolute ethanol and hexane to remove unreacted starting materials and byproducts.

-

Drying: Dry the final product under vacuum to yield pure dichlorobis(tricyclohexylphosphine)cobalt(II).

Molecular Structure and Characterization

The characterization of CoCl₂(PCy₃)₂ confirms its molecular structure and purity through a combination of crystallographic, spectroscopic, and magnetic analyses.

Characterization Overview

References

An In-depth Technical Guide to Dichlorobis(tricyclohexylphosphine)cobalt(II): Chemical Properties and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of dichlorobis(tricyclohexylphosphine)cobalt(II), a significant coordination complex in catalytic chemistry. This document details its physical and spectroscopic characteristics, synthesis, and applications in organic synthesis, with a focus on cross-coupling reactions.

Core Chemical Properties

Dichlorobis(tricyclohexylphosphine)cobalt(II), with the chemical formula CoCl₂(PCy₃)₂, is a blue to green crystalline solid.[1] Its bulky tricyclohexylphosphine ligands play a crucial role in its steric and electronic properties, influencing its reactivity and stability.

Physical and Chemical Data

| Property | Value | Reference |

| Chemical Formula | C₃₆H₆₆Cl₂CoP₂ | [2] |

| Molecular Weight | 690.70 g/mol | [2] |

| Appearance | Blue to green powder or crystals | [1] |

| Melting Point | >300 °C (decomposes) | [3] |

| CAS Number | 14726-62-6 | [2] |

Solubility

| Solvent | Expected Solubility |

| Tetrahydrofuran (THF) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble |

| Hexanes | Sparingly soluble to insoluble |

| Diethyl ether | Sparingly soluble to insoluble |

Spectroscopic Characterization

The paramagnetic nature of the Co(II) center significantly influences its spectroscopic properties, leading to broadened signals in NMR spectroscopy.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

The ³¹P NMR spectrum of dichlorobis(tricyclohexylphosphine)cobalt(II) is a key technique for characterizing the ligand coordination. Due to the paramagnetic Co(II) center, the resonance for the coordinated phosphine ligands is expected to be significantly broadened and shifted compared to the free ligand. For comparison, the free tricyclohexylphosphine ligand exhibits a ³¹P NMR signal around 9.7 ppm. In paramagnetic complexes, the observed chemical shift is a sum of the diamagnetic and paramagnetic shifts, making it highly sensitive to the electronic structure of the metal center.

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the vibrational modes of the complex. Key absorptions are expected for the P-C bonds of the tricyclohexylphosphine ligands and the Co-Cl and Co-P bonds.

| Wavenumber (cm⁻¹) | Assignment |

| ~2930, ~2850 | C-H stretching vibrations of cyclohexyl groups |

| ~1445 | C-H bending vibrations of cyclohexyl groups |

| Below 400 | Co-P and Co-Cl stretching vibrations |

Note: This is a generalized representation. Actual peak positions may vary.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of dichlorobis(tricyclohexylphosphine)cobalt(II) is characterized by d-d transitions of the cobalt(II) ion. Tetrahedral Co(II) complexes typically exhibit multiple absorption bands in the visible region, which are responsible for their characteristic blue or green color.

Experimental Protocols

Synthesis of Dichlorobis(tricyclohexylphosphine)cobalt(II)

The synthesis of dichlorobis(tricyclohexylphosphine)cobalt(II) is typically achieved through the reaction of a cobalt(II) salt with tricyclohexylphosphine in an appropriate solvent under an inert atmosphere.[1]

Materials:

-

Cobalt(II) chloride (anhydrous)

-

Tricyclohexylphosphine (PCy₃)

-

Ethanol (absolute, degassed)

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve anhydrous cobalt(II) chloride in hot absolute ethanol.

-

In a separate flask, dissolve two equivalents of tricyclohexylphosphine in hot absolute ethanol.

-

Slowly add the tricyclohexylphosphine solution to the stirring cobalt(II) chloride solution.

-

A blue or green precipitate should form immediately.[1]

-

Continue stirring the reaction mixture at an elevated temperature for 2-3 hours to ensure complete reaction.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

-

Collect the solid product by filtration under inert atmosphere, wash with cold ethanol, and then with a non-polar solvent like hexane to remove any unreacted phosphine.

-

Dry the product under vacuum.

Caption: A generalized workflow for the synthesis of dichlorobis(tricyclohexylphosphine)cobalt(II).

Catalytic Applications in Cross-Coupling Reactions

Dichlorobis(tricyclohexylphosphine)cobalt(II) is a precursor to active catalysts for various cross-coupling reactions, such as Negishi and Kumada couplings. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

Catalytic Cycle in Cross-Coupling

The catalytic cycle for cobalt-catalyzed cross-coupling reactions is believed to proceed through a series of steps involving different oxidation states of cobalt. A plausible mechanism involves the reduction of the Co(II) precatalyst to a more reactive Co(I) or Co(0) species, followed by oxidative addition, transmetalation, and reductive elimination.

Caption: A simplified representation of a cobalt-catalyzed cross-coupling cycle.

Experimental Workflow: Negishi Coupling

The following provides a general workflow for a Negishi cross-coupling reaction using a cobalt-phosphine catalyst.

Reaction: Coupling of an aryl halide (Ar-X) with an organozinc reagent (R-ZnX).

Materials:

-

Dichlorobis(tricyclohexylphosphine)cobalt(II) (catalyst precursor)

-

Aryl halide (e.g., bromobenzene)

-

Organozinc reagent (e.g., phenylzinc chloride)

-

Anhydrous solvent (e.g., THF)

-

Schlenk tube and line

-

Magnetic stirrer and stir bar

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add dichlorobis(tricyclohexylphosphine)cobalt(II) and the aryl halide.

-

Add anhydrous THF and stir the mixture.

-

Slowly add the organozinc reagent to the reaction mixture at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: A step-by-step workflow for a typical cobalt-catalyzed Negishi cross-coupling reaction.

Conclusion

Dichlorobis(tricyclohexylphosphine)cobalt(II) is a valuable compound in the field of catalysis. Its bulky phosphine ligands and the versatile redox chemistry of the cobalt center enable a range of important organic transformations. This guide provides a foundational understanding of its chemical properties and a basis for its application in synthetic protocols. Further research into the precise catalytic mechanisms and the full scope of its reactivity will undoubtedly continue to expand its utility in both academic and industrial research.

References

Unraveling the Steric Influence on Cobalt(II) Geometry: A Technical Guide to Dichlorobis(tricyclohexylphosphine)cobalt(II)

For Immediate Release

This technical guide provides a detailed analysis of the molecular geometry and bond angles of dichlorobis(tricyclohexylphosphine)cobalt(II), CoCl2(PCy3)2. The content is tailored for researchers, scientists, and professionals in drug development, offering in-depth structural insights into this significant coordination complex.

Core Molecular Structure and Geometry

Dichlorobis(tricyclohexylphosphine)cobalt(II) is a four-coordinate cobalt(II) complex. The central cobalt atom is bonded to two chloride ligands and two bulky tricyclohexylphosphine (PCy3) ligands. The steric demand of the voluminous tricyclohexylphosphine ligands is the primary determinant of the complex's molecular geometry.

The geometry of this compound is best described as a distorted tetrahedron . In an ideal tetrahedral geometry, the bond angles would all be 109.5°. However, the significant steric hindrance caused by the large cone angle of the tricyclohexylphosphine ligands (approximately 170°) forces a deviation from this ideal geometry. This distortion is necessary to accommodate the bulky ligands around the central cobalt atom, leading to longer cobalt-phosphorus bonds compared to complexes with less bulky phosphine ligands.

An X-ray diffraction study has confirmed the structure of this compound, providing precise measurements of its bond lengths and angles. While the specific quantitative data from this study is not publicly accessible in detail, the established principles of coordination chemistry and data from analogous structures allow for a comprehensive understanding of its geometry.

Quantitative Structural Data

The precise bond lengths and angles for this compound have been determined experimentally. For comparative purposes, the structural data for the related, less sterically hindered complex, dichlorobis(triphenylphosphine)cobalt(II) (CoCl2(PPh3)2), is presented below. It is expected that the P-Co-P bond angle in this compound would be larger than in the triphenylphosphine analogue to minimize steric repulsion between the bulky cyclohexyl groups, consequently compressing the Cl-Co-Cl bond angle.

| Parameter | CoCl2(PPh3)2 (for comparison) | This compound (qualitative description) |

| Bond Lengths (Å) | ||

| Co-P | 2.39 - 2.42 | Expected to be longer than in CoCl2(PPh3)2 |

| Co-Cl | 2.21 - 2.24 | Likely to be slightly elongated |

| Bond Angles (°) | ||

| P-Co-P | ~110° | Expected to be > 110° |

| Cl-Co-Cl | 112.9 - 117.4° | Expected to be < 113° |

| P-Co-Cl | ~105 - 110° | Distorted from ideal tetrahedral angles |

Experimental Protocols

The synthesis and crystallographic analysis of this compound are crucial for understanding its structure. A general outline of the experimental procedures is as follows:

Synthesis: The complex is typically synthesized by reacting a cobalt(II) salt, such as cobalt(II) chloride hexahydrate, with two equivalents of tricyclohexylphosphine in an appropriate solvent, such as ethanol or isopropanol. The product, a blue solid, can be isolated by filtration and purified by recrystallization.

Single-Crystal X-ray Diffraction: To determine the precise molecular structure, single crystals of this compound are grown, often by slow evaporation of a saturated solution or by vapor diffusion. A suitable crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles are calculated.

Molecular Structure Visualization

The following diagram illustrates the distorted tetrahedral geometry of this compound.

Caption: Distorted tetrahedral geometry of this compound.

Unveiling the Solubility Profile of Dichlorobis(tricyclohexylphosphine)cobalt(II): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dichlorobis(tricyclohexylphosphine)cobalt(II), a coordination complex of significant interest in catalysis and chemical synthesis. Due to a lack of extensive published quantitative data, this guide leverages qualitative information from analogous compounds and established principles of chemical solubility to provide a robust working knowledge for laboratory applications.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid crystalline compound like dichlorobis(tricyclohexylphosphine)cobalt(II), solubility is governed by the interplay of lattice energy (the energy holding the crystal together) and the solvation energy (the energy released when solvent molecules interact with the solute molecules). The principle of "like dissolves like" is a fundamental concept, suggesting that nonpolar solutes will dissolve in nonpolar solvents, and polar solutes will dissolve in polar solvents.

The structure of dichlorobis(tricyclohexylphosphine)cobalt(II) features a central cobalt(II) ion coordinated to two chloride ligands and two bulky, nonpolar tricyclohexylphosphine ligands. The large, aliphatic cyclohexyl groups dominate the molecular surface, imparting a significant nonpolar character to the complex. This structural feature is the primary determinant of its solubility profile.

Qualitative Solubility Profile

Based on the solubility of structurally similar metal-phosphine complexes, a qualitative solubility profile for dichlorobis(tricyclohexylphosphine)cobalt(II) can be inferred. The following table summarizes the expected solubility in a range of common laboratory solvents. This information is primarily derived from the reported solubility of dichlorobis(tricyclohexylphosphine)palladium(II), which shares the same bulky phosphine ligands.

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Halogenated | Dichloromethane, Chloroform | Moderately Soluble | These solvents are relatively nonpolar yet can engage in weak dipole-dipole interactions, effectively solvating the complex. |

| Aromatic | Toluene, Benzene | Sparingly Soluble | The nonpolar aromatic rings can interact with the cyclohexyl groups, but the overall solvation may be less effective than with halogenated solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Insoluble to Sparingly Soluble | While ethers have some polarity, their ability to disrupt the crystal lattice of the bulky complex is limited. THF may show slightly better solvation than diethyl ether. |

| Alkanes | Hexanes, Pentane | Insoluble | These highly nonpolar solvents lack the ability to overcome the intermolecular forces within the crystal lattice of the complex. |

| Protic Solvents | Water, Ethanol, Methanol | Insoluble | The high polarity and hydrogen-bonding nature of these solvents make them poor solvents for the nonpolar cobalt complex. |

| Polar Aprotic | Acetone, Acetonitrile | Insoluble | The polarity of these solvents is too high to favorably interact with the nonpolar surface of the complex. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of dichlorobis(tricyclohexylphosphine)cobalt(II). This procedure should be performed in an inert atmosphere (e.g., using a glovebox or Schlenk line) due to the potential air sensitivity of the complex.

Objective: To determine the qualitative and semi-quantitative solubility of dichlorobis(tricyclohexylphosphine)cobalt(II) in a selected solvent.

Materials:

-

Dichlorobis(tricyclohexylphosphine)cobalt(II)

-

Anhydrous solvent of interest

-

Small, sealable vials or test tubes

-

Magnetic stirrer and stir bars

-

Syringes and filters (e.g., 0.2 µm PTFE)

-

Analytical balance

-

Inert atmosphere workspace (glovebox or Schlenk line)

Procedure:

-

Preparation: Under an inert atmosphere, accurately weigh a small amount of dichlorobis(tricyclohexylphosphine)cobalt(II) (e.g., 10 mg) into a vial containing a small stir bar.

-

Solvent Addition: Add a measured volume of the anhydrous solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vial and stir the mixture vigorously at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (e.g., 24 hours). Visual observation of undissolved solid should be maintained.

-

Phase Separation: After equilibration, stop the stirring and allow the undissolved solid to settle.

-

Sampling: Carefully draw a known volume of the supernatant (the clear liquid portion) into a syringe fitted with a filter to remove any suspended solid particles.

-

Analysis (for semi-quantitative determination):

-

Transfer the filtered solution to a pre-weighed vial.

-

Carefully evaporate the solvent under reduced pressure.

-

Weigh the vial containing the dried residue. The difference in weight corresponds to the mass of the dissolved complex.

-

Calculate the solubility in terms of g/L or mol/L.

-

-

Qualitative Assessment: Observe the initial mixture. A clear solution with no visible solid indicates high solubility. The presence of a significant amount of undissolved solid suggests low solubility or insolubility.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Logical Relationships in Solubility Prediction

The prediction of solubility for dichlorobis(tricyclohexylphosphine)cobalt(II) is based on a logical hierarchy of molecular and intermolecular properties.

Conclusion

The solubility of dichlorobis(tricyclohexylphosphine)cobalt(II) is dominated by the nonpolar nature of its bulky tricyclohexylphosphine ligands. Consequently, it is expected to exhibit moderate solubility in halogenated solvents, limited solubility in aromatic solvents, and be largely insoluble in polar solvents such as water, alcohols, and acetone. The provided experimental protocol offers a framework for researchers to determine the solubility of this complex in specific solvents relevant to their work. A thorough understanding of these solubility characteristics is crucial for the effective handling, reaction setup, and purification of this important cobalt catalyst.

An In-depth Technical Guide to the Electronic Structure of Dichlorobis(tricyclohexylphosphine)cobalt(II)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of the dichlorobis(tricyclohexylphosphine)cobalt(II) complex, often abbreviated as CoCl2(PCy3)2. This document synthesizes crystallographic data, principles of coordination chemistry, and spectroscopic information to offer a detailed understanding of the bonding, magnetic properties, and molecular orbital arrangement of this compound.

Core Molecular Structure and Geometry

Dichlorobis(tricyclohexylphosphine)cobalt(II) is a four-coordinate cobalt(II) complex. The central cobalt ion is bound to two chloride anions and two tricyclohexylphosphine ligands.

Synthesis: The complex can be synthesized by reacting cobalt(II) chloride with tricyclohexylphosphine in a suitable solvent, such as ethanol. The reaction involves the coordination of the phosphine ligands to the cobalt center.[1]

Molecular Geometry: X-ray diffraction studies have confirmed that this compound adopts a distorted tetrahedral geometry.[2] This geometry is common for cobalt(II) complexes, especially with bulky ligands like tricyclohexylphosphine.[3][4] The steric bulk of the PCy3 ligands plays a significant role in dictating this coordination environment.

The following table summarizes key structural parameters obtained from X-ray crystallography of this compound and a related complex for comparison.

| Parameter | This compound | CoCl2(PPh3)2 |

| Bond Lengths (Å) | ||

| Co-P | Data not available in search results | ~2.30 - 2.33 |

| Co-Cl | Data not available in search results | Data not available in search results |

| Bond Angles (°) | ||

| P-Co-P | Data not available in search results | Data not available in search results |

| Cl-Co-Cl | Data not available in search results | Data not available in search results |

| P-Co-Cl | Data not available in search results | Data not available in search results |

Note: Specific bond lengths and angles for this compound were not found in the provided search results. The data for the analogous triphenylphosphine complex is provided for context.

Electronic Configuration and Magnetism

The electronic structure of this compound is characteristic of a high-spin d7 cobalt(II) ion in a tetrahedral ligand field.

d-Orbital Splitting in a Tetrahedral Field: In a tetrahedral environment, the five d-orbitals of the cobalt ion are split into two sets: a lower energy doubly degenerate 'e' set (dz2, dx2-y2) and a higher energy triply degenerate 't2' set (dxy, dxz, dyz). The energy separation between these sets is denoted as Δt.

High-Spin d7 Configuration: The seven d-electrons of the Co(II) ion populate these orbitals. Due to the relatively small magnitude of Δt in tetrahedral complexes and the influence of the phosphine and chloride ligands, the electrons adopt a high-spin configuration to maximize spin multiplicity. This results in an electronic configuration of (e)4(t2)3, with three unpaired electrons.

Magnetic Properties: The presence of three unpaired electrons renders the this compound complex paramagnetic.[5] The theoretical spin-only magnetic moment (μso) for a system with three unpaired electrons is 3.87 B.M. Experimental magnetic susceptibility measurements for analogous high-spin tetrahedral Co(II) phosphine complexes typically yield effective magnetic moments (μeff) in the range of 4.3 - 5.3 B.M.[6][7] The deviation from the spin-only value is due to a significant orbital contribution to the magnetic moment, which is common for tetrahedral Co(II) complexes.[6]

Spectroscopic Properties and Electronic Transitions

The electronic transitions within the d-orbitals of this compound can be probed using UV-Visible absorption spectroscopy.

UV-Visible Spectroscopy: Tetrahedral high-spin Co(II) complexes are known for their characteristic blue color, which arises from d-d electronic transitions in the visible region of the electromagnetic spectrum.[8][9] For a d7 ion in a tetrahedral field, three spin-allowed transitions are theoretically possible, corresponding to the excitation of an electron from the ground 4A2 state to the excited 4T2, 4T1(F), and 4T1(P) states. The absorption spectra of such complexes typically show two absorption bands in the visible region, often between 600 and 700 nm.[8][9]

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic species. For high-spin Co(II) (S=3/2) complexes, the EPR spectra can be complex due to large zero-field splitting and g-anisotropy.[3][10] The g-values for tetrahedral Co(II) complexes can deviate significantly from the free-electron value of ~2.0023, providing detailed information about the electronic ground state and the extent of spin-orbit coupling.[11]

Molecular Orbital Theory and Computational Insights

A more detailed understanding of the bonding and electronic structure can be obtained from molecular orbital (MO) theory and computational chemistry.

Qualitative Molecular Orbital Diagram: A simplified MO diagram for a tetrahedral complex like this compound involves the interaction of the cobalt 3d, 4s, and 4p orbitals with the sigma-donating orbitals of the two chloride and two tricyclohexylphosphine ligands. The resulting MO diagram will show the splitting of the d-orbitals into the 'e' and 't2' sets, with the 'e' set being non-bonding or slightly anti-bonding and the 't2' set being more significantly anti-bonding in character.

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations are a powerful tool for obtaining quantitative information about the electronic structure of transition metal complexes.[12][13][14][15][16] A DFT study on this compound could provide:

-

Optimized molecular geometry, including precise bond lengths and angles.

-

Calculated energies and compositions of the molecular orbitals.

-

A simulated electronic absorption spectrum to compare with experimental data.

-

Natural Bond Orbital (NBO) analysis to understand the charge distribution and the nature of the Co-P and Co-Cl bonds.

While specific DFT calculations for this compound were not found in the literature search, studies on similar Co(II) phosphine complexes have been performed to elucidate their electronic properties.[13]

Experimental Protocols

Synthesis of Dichlorobis(tricyclohexylphosphine)cobalt(II): A general procedure for the synthesis of CoCl2(PR3)2 complexes involves the reaction of anhydrous or hydrated cobalt(II) chloride with two equivalents of the corresponding phosphine ligand in an appropriate solvent, typically an alcohol like ethanol, under an inert atmosphere.[1] The product can then be isolated by filtration or crystallization.

X-ray Crystallography: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the complex or by vapor diffusion of a non-solvent into a solution of the complex.[2] The crystal is then mounted on a diffractometer, and diffraction data is collected by exposing it to a monochromatic X-ray beam. The resulting diffraction pattern is used to solve the crystal structure and refine the atomic positions, yielding precise bond lengths and angles.

Magnetic Susceptibility Measurement: The magnetic susceptibility of a powdered sample of the complex is typically measured over a range of temperatures using a SQUID (Superconducting Quantum Interference Device) magnetometer. The data is then used to calculate the effective magnetic moment (μeff) as a function of temperature.

UV-Visible Spectroscopy: The UV-Visible absorption spectrum is recorded by dissolving the complex in a suitable solvent (one in which it is stable and does not coordinate) and placing the solution in a cuvette in a UV-Vis spectrophotometer.[17][18] The instrument measures the absorbance of light as a function of wavelength.

Electron Paramagnetic Resonance (EPR) Spectroscopy: The EPR spectrum is obtained on a powdered or frozen solution sample of the complex at low temperatures (typically liquid helium or nitrogen temperatures). The sample is placed in a resonant cavity within a strong magnetic field, and the absorption of microwave radiation is measured as the magnetic field is swept.

Visualizations

Caption: A simplified diagram of the coordination environment in this compound.

Caption: d-orbital splitting for a Co(II) ion in a tetrahedral ligand field.

Caption: Experimental workflow for the characterization of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Some novel cobalt diphenylphosphine complexes: Synthesis, characterization, and behavior in the polymerization of 1,3‐butadiene [cris.unibo.it]

- 3. researchgate.net [researchgate.net]

- 4. Buy Dichlorobis(triphenylphosphine)cobalt(II) | 14126-40-0 [smolecule.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. fizika.si [fizika.si]

- 8. saudijournals.com [saudijournals.com]

- 9. researchgate.net [researchgate.net]

- 10. OhioLINK ETD: James, Christopher Dominic [etd.ohiolink.edu]

- 11. Tuning Cobalt(II) Phosphine Complexes to be Axially Ambivalent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scirp.org [scirp.org]

- 14. m.youtube.com [m.youtube.com]

- 15. DFT Study of Molecular and Electronic Structure of Ca(II) and Zn(II) Complexes with Porphyrazine and tetrakis(1,2,5-thiadiazole)porphyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A DFT‐Based Protocol for Modeling the Structure and Reactivity of Gold(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Thermochemical Data for Dichlorobis(tricyclohexylphosphine)cobalt(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the request for thermochemical data for the compound dichlorobis(tricyclohexylphosphine)cobalt(II), with the chemical formula C₃₆H₆₆Cl₂CoP₂. A comprehensive search of available scientific literature and databases has revealed a significant lack of experimentally determined or computationally predicted thermochemical properties such as enthalpy of formation, entropy, and heat capacity specifically for this cobalt complex. This guide, therefore, outlines the established experimental and computational methodologies that would be employed to determine these crucial thermodynamic parameters. Additionally, it provides a conceptual framework for understanding the relationships between these properties and the techniques used for their measurement.

Introduction to Dichlorobis(tricyclohexylphosphine)cobalt(II)

Quantitative Thermochemical Data

As of the date of this publication, specific quantitative thermochemical data for dichlorobis(tricyclohexylphosphine)cobalt(II) has not been found in the reviewed literature. The following table is presented as a template for the type of data that would be collected through the experimental and computational methods described in the subsequent sections.

| Thermochemical Property | Symbol | Value | Units | Method of Determination |

| Standard Enthalpy of Formation | ΔH°f | Data Not Available | kJ/mol | Calorimetry / DFT Calculations |

| Standard Molar Entropy | S° | Data Not Available | J/(mol·K) | Calorimetry / Statistical Mechanics |

| Molar Heat Capacity | C_p | Data Not Available | J/(mol·K) | Calorimetry |

| Gibbs Free Energy of Formation | ΔG°f | Data Not Available | kJ/mol | Calculated from ΔH°f and S° |

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data for a compound like dichlorobis(tricyclohexylphosphine)cobalt(II) would involve precise calorimetric measurements.

Synthesis of Dichlorobis(tricyclohexylphosphine)cobalt(II)

A prerequisite for any experimental measurement is the synthesis and purification of the compound. A general synthetic route for analogous dichlorobis(phosphine)cobalt(II) complexes involves the reaction of a cobalt(II) salt with the phosphine ligand in an appropriate solvent. For the triphenylphosphine analogue, a common method involves reacting anhydrous cobalt(II) chloride with triphenylphosphine in hot ethanol. A similar procedure could be adapted for the tricyclohexylphosphine ligand.

General Procedure:

-

Anhydrous cobalt(II) chloride is dissolved in a suitable solvent (e.g., ethanol or tetrahydrofuran) under an inert atmosphere.

-

A stoichiometric amount (2 equivalents) of tricyclohexylphosphine, also dissolved in the solvent, is added to the cobalt salt solution.

-

The reaction mixture is stirred, often with heating, to facilitate the formation of the complex.

-

The product, which is typically a colored solid, is isolated by filtration, washed with a non-polar solvent to remove unreacted starting materials, and dried under vacuum.

Calorimetry for Enthalpy of Formation and Heat Capacity

Solution Calorimetry: The standard enthalpy of formation (ΔH°f) can be determined indirectly using solution calorimetry. This involves measuring the heat of a reaction involving the compound of interest.

-

Apparatus: An isoperibol or isothermal solution calorimeter.

-

Procedure:

-

A precisely weighed sample of dichlorobis(tricyclohexylphosphine)cobalt(II) is dissolved in a suitable solvent within the calorimeter, and the heat of solution is measured.

-

A series of reactions of known enthalpy are then carried out in the same solvent to create a thermochemical cycle that allows for the calculation of the enthalpy of formation of the target compound from its constituent elements in their standard states.

-

Bomb Calorimetry: For combustible compounds, bomb calorimetry can be used to determine the enthalpy of combustion, from which the enthalpy of formation can be calculated using Hess's law.

-

Apparatus: A constant-volume bomb calorimeter.

-

Procedure:

-

A weighed sample of the complex is placed in a crucible inside a high-pressure vessel ("bomb").

-

The bomb is filled with pure oxygen at high pressure.

-

The bomb is submerged in a known quantity of water in an insulated container.

-

The sample is ignited, and the temperature change of the water is measured to calculate the heat of combustion.

-

Heat Capacity Measurement: The molar heat capacity (C_p) can be measured as a function of temperature using techniques like differential scanning calorimetry (DSC) or adiabatic calorimetry.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A small, weighed sample of the compound is placed in a sample pan, with an empty reference pan also in the instrument.

-

The instrument heats both pans at a controlled rate, and the difference in heat flow required to maintain the same temperature in both pans is measured. This difference is directly related to the heat capacity of the sample.

-

Computational Approaches to Thermochemical Data

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting thermochemical properties.

Methodology:

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Procedure:

-

The 3D structure of the dichlorobis(tricyclohexylphosphine)cobalt(II) molecule is built and its geometry is optimized to find the lowest energy conformation.

-

A frequency calculation is then performed on the optimized structure. This provides the vibrational frequencies of the molecule.

-

From the calculated electronic energy and the vibrational frequencies, thermochemical properties such as enthalpy, entropy, and heat capacity can be calculated using statistical mechanics principles. The enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes.

-

Visualization of Thermochemical Data Relationships

The following diagram illustrates the conceptual relationship between the primary thermochemical properties and the methods used for their determination.

Caption: Conceptual workflow for determining thermochemical properties.

Conclusion

While specific thermochemical data for dichlorobis(tricyclohexylphosphine)cobalt(II) remains elusive in the current scientific literature, this guide provides a comprehensive overview of the established experimental and computational methodologies that can be employed to obtain this valuable information. The synthesis of the compound followed by rigorous calorimetric studies would yield direct experimental values for its enthalpy of formation and heat capacity. In parallel, Density Functional Theory calculations can provide theoretical predictions of these and other thermodynamic properties. The acquisition of such data would be a valuable contribution to the fields of inorganic chemistry and materials science, enabling a deeper understanding of the stability and reactivity of this cobalt complex.

The Evolution of Cobalt-Phosphine Catalysts: A Technical Guide for Researchers

Introduction

The journey of cobalt catalysis is a compelling narrative of chemical innovation, beginning with its pioneering role in industrial hydroformylation and evolving into a versatile tool for a myriad of organic transformations. Initially, the field was dominated by unmodified cobalt carbonyls, such as tetracarbonylhydridocobalt(I) (HCo(CO)₄), which, while effective, required harsh reaction conditions of high temperatures (110-160°C) and pressures (200-300 bar) to maintain stability. A paradigm shift occurred in the 1960s with the introduction of phosphine ligands, a development that not only mitigated the required reaction severity but also unlocked unprecedented control over catalyst activity and selectivity. This guide provides an in-depth technical overview of the historical development of cobalt-phosphine catalysts, tailored for researchers, scientists, and drug development professionals. It details the key milestones, presents quantitative data for comparative analysis, outlines experimental protocols for seminal preparations and reactions, and visualizes the underlying chemical principles.

The Dawn of a New Era: Phosphine-Modified Catalysts for Hydroformylation

The story of cobalt-phosphine catalysts is inextricably linked to the hydroformylation, or "oxo," process—the conversion of alkenes, carbon monoxide, and hydrogen into aldehydes.

From High Pressure to Enhanced Selectivity

The initial unmodified HCo(CO)₄ catalyst, discovered by Otto Roelen in 1938, suffered from thermal instability, necessitating high pressures of syngas to prevent decomposition into metallic cobalt.[1] A significant breakthrough came from the research labs of Shell Chemical in the late 1960s, where Slaugh and Mullineaux demonstrated that the addition of trialkylphosphine ligands (PR₃) to the cobalt center formed a new catalytic species, HCo(CO)₃(PR₃).[2]

The electronic effect of the electron-donating phosphine ligand resulted in stronger cobalt-carbonyl back-bonding, thereby increasing the catalyst's thermal stability.[2] This pivotal modification allowed for a substantial reduction in reaction pressure (typically 50-100 bar) while operating at higher temperatures (150-200°C).[3]

Beyond enhancing stability, the steric bulk of the phosphine ligand profoundly influenced the regioselectivity of the hydroformylation of terminal alkenes. The larger ligands favored the formation of the linear aldehyde over the branched isomer, a crucial advantage for the production of fatty alcohols used in detergents and plasticizers.[4] This steric control is a cornerstone of ligand design in catalysis to this day.

Quantitative Comparison of Phosphine Ligands in 1-Octene Hydroformylation

The choice of phosphine ligand has a dramatic impact on the performance of the cobalt catalyst. The following table summarizes key performance indicators for the hydroformylation of 1-octene with various phosphine-modified cobalt catalysts.

| Ligand (PR₃) | Cone Angle (°) | Reaction Rate (k, /hr) | Alcohol Linearity (%) | Paraffin Formation (%) | Reference |

| n-Bu₃P | 132 | 0.09 | 86.0 | 13.1 | [3] |

| i-Bu₃P | 143 | 0.18 | 85.5 | 11.2 | [3] |

| s-Bu₃P | 155 | 0.16 | 82.9 | 11.6 | [3] |

| i-Pr₃P | 160 | 0.26 | 84.8 | 9.8 | [3] |

| Cy₃P | 170 | 0.20 | 83.9 | 10.5 | [3] |

Reaction Conditions: [Co] = 13 mmol dm⁻³, T = 180°C, P = 60 bar, H₂:CO = 2:1, Substrate = 1-octene.

Expansion of the Catalytic Repertoire

The success of phosphine-modified cobalt catalysts in hydroformylation spurred research into their application in other significant organic transformations, including hydrogenation, polymerization, and C-H activation.

Asymmetric Hydrogenation: A New Frontier

While early examples of cobalt-catalyzed hydrogenation existed, the development of chiral phosphine ligands opened the door to asymmetric hydrogenation, a critical technology in the pharmaceutical industry for the synthesis of enantiomerically pure compounds. Seminal work by Chirik and others has demonstrated that well-defined bis(phosphine)cobalt complexes can catalyze the asymmetric hydrogenation of functionalized alkenes with high activity and enantioselectivity.[5]

A significant advancement in this area was the use of a zinc reductant to activate cobalt(II) precatalysts in protic media like methanol. This approach not only simplified the catalyst preparation but also enhanced its activity and stability.[6]

The following table presents a selection of data for the cobalt-catalyzed asymmetric hydrogenation of various enamides and other functionalized alkenes.

| Substrate | Chiral Bis(phosphine) Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Methyl 2-acetamidoacrylate | (R,R)-Ph-BPE | 0.08 | >99 | 98 | [6] |

| (Z)-Methyl α-acetamidocinnamate | (R,R)-iPr-DuPhos | 0.5 | >99 | 96 | [5] |

| Dehydro-sitagliptin | (R,R)-iPr-DuPhos | 0.5 | >99 | 97 | [5] |

| 1-(4-methoxyphenyl)-1-propene | Chiral PNNP Ligand | 1.0 | 95 | 94 | [5] |

Polymerization of Dienes

Cobalt-phosphine complexes, when activated with a co-catalyst such as methylaluminoxane (MAO), have been shown to be effective catalysts for the polymerization of 1,3-dienes like butadiene. The microstructure of the resulting polymer is highly dependent on the nature of the phosphine ligand. Catalyst systems based on CoCl₂(PRPh₂)₂ generally yield predominantly 1,2-polybutadiene.[7] The syndiotacticity of the polymer often increases with the steric hindrance of the phosphine ligand. In contrast, the unmodified CoCl₂/MAO system produces polybutadiene with a very high cis-1,4 content.[7]

C-H Activation: An Emerging Application

More recently, the field of C-H activation has seen the emergence of cobalt-phosphine catalysts. These systems offer a more sustainable and cost-effective alternative to precious metal catalysts like palladium and rhodium. Bis(phosphine)cobalt(III) metallacycles have been identified as key intermediates in the catalytic C(sp²)-H functionalization of arenes and alkenes, leading to the formation of new carbon-carbon bonds.[8] These reactions often proceed with high selectivity for the ortho-alkylated product.

Experimental Protocols

For the benefit of researchers looking to explore this chemistry, this section provides detailed methodologies for the preparation of a key cobalt-phosphine precatalyst and a general procedure for a cobalt-catalyzed hydroformylation reaction.

Synthesis of Dichlorobis(triphenylphosphine)cobalt(II) [CoCl₂(PPh₃)₂]

This procedure is a reliable method for the synthesis of a common and versatile cobalt(II)-phosphine precatalyst.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Triphenylphosphine (PPh₃)

-

Ethanol (EtOH)

-

Standard Schlenk line or glovebox equipment

-

Magnetic stirrer and heating mantle

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cobalt(II) chloride hexahydrate (1.0 eq) in ethanol (approx. 10 mL per gram of CoCl₂·6H₂O) with gentle heating (ca. 70°C) to form a clear pink solution.

-

In a separate Schlenk flask, dissolve triphenylphosphine (2.2 eq) in ethanol with gentle heating.

-

Slowly add the warm triphenylphosphine solution to the stirring cobalt chloride solution. An immediate color change to a deep blue and the formation of a precipitate should be observed.

-

Continue stirring the reaction mixture at 70°C for 1 hour.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

-

Isolate the blue crystalline product by filtration under an inert atmosphere, for example, using a Schlenk filter stick or by filtration in a glovebox.

-

Wash the isolated solid with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether or hexanes to aid in drying.

-

Dry the product under vacuum to yield dichlorobis(triphenylphosphine)cobalt(II) as a blue crystalline solid.

General Procedure for the Hydroformylation of 1-Hexene

This protocol outlines a typical experimental setup for the in-situ formation of the active hydridocobalt catalyst and the subsequent hydroformylation of an alkene.

Materials:

-

Dicobalt octacarbonyl (Co₂(CO)₈) or a Co(II) precatalyst like CoCl₂(PPh₃)₂

-

Tributylphosphine (PBu₃)

-

1-Hexene

-

Toluene (anhydrous)

-

High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

-

Syngas (a mixture of H₂ and CO, typically 1:1 or 2:1)

Procedure:

-

Catalyst Preparation (In-situ):

-

In a glovebox, charge the autoclave reactor with the cobalt source (e.g., Co₂(CO)₈, 1.0 eq) and the phosphine ligand (e.g., PBu₃, 2.2 eq per Co₂).

-

Add anhydrous toluene to dissolve the catalyst components.

-

-

Reaction Setup:

-

Seal the autoclave and remove it from the glovebox.

-

Connect the autoclave to the gas lines and purge several times with nitrogen, followed by purges with syngas.

-

Pressurize the reactor with syngas to an initial pressure (e.g., 50 bar).

-

Begin stirring and heat the reactor to the desired temperature (e.g., 180°C). The formation of the active hydridocobalt species, HCo(CO)₃(PBu₃), occurs under these conditions.

-

-

Hydroformylation Reaction:

-

Once the reactor reaches the set temperature and pressure, inject the substrate, 1-hexene, using a high-pressure pump or by introducing it from a separate vessel.

-

Maintain the reactor at a constant pressure by supplying syngas from a reservoir as it is consumed.

-

Monitor the reaction progress by observing the pressure drop in the syngas reservoir or by taking aliquots (if the reactor is so equipped) for analysis by gas chromatography (GC).

-

-

Work-up and Analysis:

-

After the desired reaction time or cessation of gas uptake, cool the reactor to room temperature and carefully vent the excess pressure.

-

Open the reactor and collect the crude product mixture.

-

Analyze the product mixture by GC to determine the conversion of 1-hexene and the selectivity for the linear (heptanal) and branched (2-methylhexanal) aldehydes, as well as any side products like heptanols and hexane.

-

Visualizing the Core Concepts

Diagrams are invaluable tools for understanding the relationships and processes in catalysis. The following section provides Graphviz diagrams to illustrate key aspects of cobalt-phosphine catalyst development and function.

Logical Flow of Catalyst Development

General Experimental Workflow for Catalyst Screening

Catalytic Cycle for Hydroformylation with HCo(CO)₃(PR₃)

References

- 1. Verification Required - Princeton University Library [oar.princeton.edu]

- 2. bohrium.com [bohrium.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What will happen if we use HCo(CO)₃(PBu₃) in hydroformylation? | Filo [askfilo.com]

- 5. Verification Required - Princeton University Library [dataspace.princeton.edu]

- 6. researchgate.net [researchgate.net]

- 7. Cobalt-catalyzed alkene hydrogenation by reductive turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Syntheses and Catalytic Hydrogenation Performance of Cationic Bis(phosphine) Cobalt(I) Diene and Arene Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cobalt-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. While palladium has traditionally been the catalyst of choice, there is growing interest in using more earth-abundant and cost-effective first-row transition metals like cobalt.

This document provides detailed application notes and protocols for cobalt-catalyzed Suzuki-Miyaura cross-coupling reactions. While literature on the specific use of the precatalyst CoCl₂(PCy₃)₂ in this context is limited, this guide focuses on a well-documented and efficient system utilizing cobalt(II) chloride in conjunction with phenoxy-imine (FI) ligands for the C(sp²)–C(sp³) coupling of (hetero)arylboronic esters and alkyl bromides. This serves as a powerful and relevant example of modern cobalt catalysis in this domain.[1]

I. Cobalt-Catalyzed C(sp²)–C(sp³) Suzuki-Miyaura Cross-Coupling with Phenoxy-Imine Ligands

A highly effective protocol for the cobalt-catalyzed Suzuki-Miyaura cross-coupling has been developed using a combination of CoCl₂ and phenoxy-imine (FI) ligands. This system demonstrates broad substrate scope and good functional group tolerance with catalyst loadings as low as 5 mol%.[1] The reaction's mechanism is believed to involve the formation of alkyl radicals.[1]

Data Presentation: Substrate Scope

The following tables summarize the yields for the cross-coupling of various neopentylglycol (hetero)arylboronic esters with different alkyl bromides using the CoCl₂/FI ligand system.

Table 1: Scope of Arylboronic Esters with 1-bromo-4-tert-butylcyclohexane

| Entry | Arylboronic Ester | Product | Yield (%) |

| 1 | 4-Methoxycarbonylphenyl | 95 | |

| 2 | 4-Cyanophenyl | 81 | |

| 3 | 4-Trifluoromethylphenyl | 88 | |

| 4 | 4-Fluorophenyl | 90 | |

| 5 | 3-Chlorophenyl | 83 | |

| 6 | 2-Naphthyl | 89 | |

| 7 | Thiophen-2-yl | 75 | |

| 8 | Benzofuran-2-yl | 65 |

Reaction Conditions: 1.0 mmol alkyl bromide, 1.5 mmol arylboronic ester, 5 mol% CoCl₂, 5 mol% FI ligand, 1.5 mmol KOMe in DMA (0.25 M) at 60 °C for 16 h.[1]

Table 2: Scope of Alkyl Bromides with 4-(Methoxycarbonyl)phenylboronic acid neopentylglycol ester

| Entry | Alkyl Bromide | Product | Yield (%) |

| 1 | 1-Bromoadamantane | 92 | |

| 2 | Bromocyclopentane | 78 | |

| 3 | N-(tert-Butoxycarbonyl)-4-bromopiperidine | 85 | |

| 4 | 1-Bromo-4-methylpentane | 71 | |

| 5 | 1-Bromo-3-phenylpropane | 68 |

Reaction Conditions: 1.0 mmol alkyl bromide, 1.5 mmol arylboronic ester, 5 mol% CoCl₂, 5 mol% FI ligand, 1.5 mmol KOMe in DMA (0.25 M) at 60 °C for 16 h.[1]

II. Experimental Protocols

General Procedure for Cobalt-Catalyzed C(sp²)–C(sp³) Suzuki-Miyaura Cross-Coupling

Materials:

-

Alkyl bromide (1.0 equiv)

-

(Hetero)arylboronic acid neopentylglycol ester (1.5 equiv)

-

Cobalt(II) chloride (CoCl₂, 5 mol%)

-

Phenoxy-imine (FI) ligand (e.g., 4-F-Ph-FI, 5 mol%)

-

Potassium methoxide (KOMe, 1.5 equiv)

-

Anhydrous N,N-dimethylacetamide (DMA)

Procedure:

-

To an oven-dried vial equipped with a magnetic stir bar, add the (hetero)arylboronic acid neopentylglycol ester (1.5 mmol), the FI ligand (0.05 mmol), and potassium methoxide (1.5 mmol).

-

In a separate vial, weigh cobalt(II) chloride (0.05 mmol).

-

Take both vials into a glovebox.

-

To the vial containing the boronic ester, ligand, and base, add anhydrous DMA (2 mL).

-

Add the solid CoCl₂ to this mixture and stir for 1-2 minutes.

-

Add the alkyl bromide (1.0 mmol) to the reaction mixture.

-

Seal the vial, remove it from the glovebox, and place it in a preheated heating block at 60 °C.

-

Stir the reaction mixture for 16 hours.

-

After cooling to room temperature, the reaction can be quenched and worked up to isolate the product.

Note on Reagent Addition Order: The order of addition is crucial for optimal results. It is recommended to premix the arylboronic ester, FI ligand, and KOMe before adding CoCl₂, followed by the alkyl bromide.[1]

III. Visualizations

General Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Proposed Workflow for Cobalt-Catalyzed Suzuki-Miyaura Coupling

Caption: Experimental workflow for the cobalt-catalyzed Suzuki-Miyaura reaction.

References

Application Notes and Protocols: Dichlorobis(tricyclohexylphosphine)cobalt(II) as a Catalyst for Alkyne Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt-catalyzed [2+2+2] cycloaddition reactions are a powerful and atom-economical method for the synthesis of substituted aromatic compounds, particularly pyridines, from simple unsaturated precursors like alkynes and nitriles. While a variety of cobalt catalysts have been developed for this transformation, this document focuses on the potential application of dichlorobis(tricyclohexylphosphine)cobalt(II), CoCl₂(PCy₃)₂, as a catalyst. Although specific literature examples detailing the use of the isolated CoCl₂(PCy₃)₂ complex for this purpose are limited, catalytic systems generated in situ from a cobalt(II) source, such as cobalt(II) chloride, and tricyclohexylphosphine (PCy₃) or other phosphine ligands are known to be effective. The bulky and electron-rich nature of the tricyclohexylphosphine ligand can significantly influence the catalytic activity and selectivity of the cobalt center.

These application notes provide an overview of the catalytic system, a general experimental protocol for the synthesis of substituted pyridines via [2+2+2] cycloaddition of diynes and nitriles, and a summary of representative data from related cobalt/phosphine catalytic systems.

Catalytic Application: [2+2+2] Cycloaddition for Pyridine Synthesis

The cobalt-catalyzed [2+2+2] cycloaddition of two alkyne units and a nitrile provides a direct route to substituted pyridines. This methodology is particularly valuable in medicinal chemistry and materials science, where substituted pyridines are common structural motifs. The general transformation is depicted below:

Scheme 1: Cobalt-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis

A proposed catalytic cycle for this transformation is initiated by the reduction of the Co(II) precatalyst to a more reactive Co(I) or Co(0) species. This is often achieved using a reducing agent like zinc powder. The active cobalt species then coordinates to the alkyne and nitrile substrates, leading to the formation of a cobaltacyclopentadiene intermediate. Subsequent insertion of the nitrile and reductive elimination affords the pyridine product and regenerates the active catalyst.

Data Presentation

The following table summarizes representative data for the cobalt-catalyzed [2+2+2] cycloaddition of diynes and nitriles to form substituted pyridines using various cobalt/phosphine catalytic systems. This data is intended to provide a general indication of the reaction's scope and efficiency.

| Entry | Diyne | Nitrile | Cobalt Source | Ligand | Reductant | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1,7-Octadiyne | Acetonitrile | CoCl₂ | PPh₃ | Zn | THF | 60 | 12 | 85 |

| 2 | 1,6-Heptadiyne | Benzonitrile | CoBr₂ | dppe | Zn | 1,2-DCE | 80 | 24 | 78 |

| 3 | Dipropargyl ether | Acrylonitrile | CoI₂ | dppp | Zn | Acetonitrile | 80 | 18 | 92 |

| 4 | N-Tosyl-dipropargylamine | 4-Cyanopyridine | Co(acac)₂ | Xantphos | Zn | Dioxane | 100 | 24 | 65 |

| 5 | 1,4-Bis(trimethylsilylethynyl)benzene | Propionitrile | CoCl₂(phen) | - | Zn/ZnBr₂ | 1,2-DCE | 80 | 3 | 88[1] |

Note: This table is a compilation of representative data from similar cobalt-catalyzed systems and not specifically for CoCl₂(PCy₃)₂.

Experimental Protocols

General Protocol for Cobalt-Catalyzed [2+2+2] Cycloaddition of a Diyne and a Nitrile

This protocol describes a general procedure for the synthesis of a substituted pyridine using an in situ generated cobalt catalyst.

Materials:

-

Cobalt(II) chloride (CoCl₂) or Dichlorobis(tricyclohexylphosphine)cobalt(II) (CoCl₂(PCy₃)₂)

-

Tricyclohexylphosphine (PCy₃) (if using CoCl₂)

-

Zinc powder (activated)

-

Diyne substrate

-

Nitrile substrate

-

Anhydrous solvent (e.g., THF, 1,2-dichloroethane, or acetonitrile)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

Procedure:

-

Catalyst Preparation (in situ generation):

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add cobalt(II) chloride (e.g., 5 mol%) and tricyclohexylphosphine (e.g., 10 mol%).

-

Alternatively, add dichlorobis(tricyclohexylphosphine)cobalt(II) (5 mol%) directly to the flask.

-

Add activated zinc powder (e.g., 15 mol%).

-

Add the anhydrous solvent (to make a final concentration of ~0.1 M in the diyne).

-

Stir the mixture at room temperature for 30 minutes.

-

-

Reaction Assembly:

-

To the catalyst mixture, add the diyne (1.0 equiv).

-

Add the nitrile (1.2-5.0 equiv). The amount of nitrile may need to be optimized depending on its reactivity.

-

Attach a condenser to the Schlenk flask.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the zinc and other insoluble materials. Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted pyridine.

-

Safety Precautions:

-

Cobalt compounds can be toxic and should be handled with care in a well-ventilated fume hood.

-

Phosphine ligands are often air-sensitive and have a strong odor. Handle them under an inert atmosphere.

-

Organic solvents are flammable. Use appropriate safety measures.

-

Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Mandatory Visualizations

Catalytic Cycle of Cobalt-Catalyzed [2+2+2] Alkyne-Nitrile Cycloaddition

Caption: Proposed catalytic cycle for the cobalt-catalyzed [2+2+2] cycloaddition of a diyne and a nitrile.

Experimental Workflow for Pyridine Synthesis

Caption: A typical experimental workflow for the synthesis of pyridines via cobalt-catalyzed cycloaddition.

References

Application Notes and Protocols for 1,3-Butadiene Polymerization with CoCl₂(PCy₃)₂/MAO System

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the stereospecific polymerization of 1,3-butadiene utilizing a catalyst system composed of dichlorobis(tricyclohexylphosphine)cobalt(II) (CoCl₂(PCy₃)₂) and methylaluminoxane (MAO). The CoCl₂(PCy₃)₂/MAO system is a versatile catalyst that can be tuned to produce polybutadiene with varying microstructures, primarily cis-1,4 or 1,2-polybutadiene, by modifying the molar ratio of the catalyst and co-catalyst components.[1][2][3][4] This protocol outlines the necessary materials, equipment, and step-by-step procedures for catalyst preparation, polymerization, and polymer characterization. The provided data and methodologies are intended to guide researchers in achieving controlled and reproducible polymerization of 1,3-butadiene for various research and development applications.

Introduction

The polymerization of 1,3-butadiene is a cornerstone of synthetic rubber production. The microstructure of the resulting polybutadiene, which can be cis-1,4, trans-1,4, or 1,2-vinyl, significantly influences the material's physical properties.[5] Cobalt-based catalysts, in conjunction with alkylaluminum co-catalysts, have been extensively studied for their ability to control this microstructure.[1] The CoCl₂(PCy₃)₂/MAO system, in particular, demonstrates a remarkable ability to switch its selectivity based on the MAO/Co molar ratio.[2][3] At lower MAO/Co ratios, the polymerization predominantly yields 1,2-polybutadiene, whereas higher ratios favor the formation of cis-1,4-polybutadiene.[2][6] This tunability makes it a valuable tool for materials science and polymer chemistry research.

Key Experimental Data

The following tables summarize typical experimental conditions and resulting polymer characteristics for the polymerization of 1,3-butadiene using cobalt-phosphine complexes and MAO.

Table 1: Polymerization Conditions

| Parameter | Value | Reference |

| Catalyst | CoCl₂(PR₃)₂ type | [1][2] |

| Co-catalyst | Methylaluminoxane (MAO) | [1][2] |

| Solvent | Toluene | |

| Monomer | 1,3-Butadiene | [1][2] |

| Temperature | 20-60 °C | [7] |

| MAO/Co Molar Ratio | 100 - 1000 | [2] |

| Reaction Time | 1 - 2 hours | [8] |

Table 2: Resulting Polymer Properties

| MAO/Co Molar Ratio | Predominant Microstructure | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Reference |

| ≤ 100 | 1,2-polybutadiene | 100,000 - 200,000 | ~2-3 | [2] |

| 1000 | cis-1,4-polybutadiene | Not Specified | Not Specified | [2] |

Experimental Workflow

Caption: Experimental workflow for 1,3-butadiene polymerization.

Detailed Experimental Protocols

Materials

-

Cobalt(II) chloride (CoCl₂), anhydrous

-

Tricyclohexylphosphine (PCy₃)

-

Methylaluminoxane (MAO) (typically as a solution in toluene, e.g., 10 wt%)

-

1,3-Butadiene (polymerization grade, purified by passing through columns of activated alumina and molecular sieves)

-

Toluene (anhydrous, polymerization grade)

-

Methanol (for quenching and precipitation)

-

Hydrochloric acid (for washing)

-

Antioxidant (e.g., Irganox® 1076)

-

Nitrogen or Argon gas (high purity)

Equipment

-

Schlenk line or glovebox for inert atmosphere operations

-

Glass reactor with a magnetic stirrer and temperature control (e.g., oil bath)

-

Syringes and cannulas for transferring air-sensitive reagents

-

Standard laboratory glassware (flasks, beakers, funnels)

-

Vacuum oven for drying the polymer

-

NMR spectrometer for microstructure analysis

-

Gel Permeation Chromatography (GPC) system for molecular weight and PDI determination

Catalyst Synthesis: Dichlorobis(tricyclohexylphosphine)cobalt(II) (CoCl₂(PCy₃)₂)

The synthesis of CoCl₂(PCy₃)₂ is adapted from established literature procedures.

-

Under an inert atmosphere, dissolve anhydrous CoCl₂ in ethanol.

-

In a separate flask, dissolve a twofold molar excess of tricyclohexylphosphine (PCy₃) in ethanol.

-

Slowly add the PCy₃ solution to the CoCl₂ solution with stirring.

-

A precipitate will form. Continue stirring for a few hours at room temperature to ensure complete reaction.

-

Isolate the solid product by filtration, wash with ethanol, and then with a non-coordinating solvent like pentane.

-

Dry the resulting CoCl₂(PCy₃)₂ complex under vacuum. The product should be stored under an inert atmosphere.

Polymerization Procedure

-

Reactor Preparation: Thoroughly dry the glass reactor and assemble it under an inert atmosphere. The reactor should be equipped with a magnetic stir bar.

-

Reagent Charging:

-

Catalyst Injection:

-

In a separate Schlenk flask, prepare a stock solution of CoCl₂(PCy₃)₂ in toluene.

-

Using a syringe, inject the required amount of the CoCl₂(PCy₃)₂ solution into the reactor.

-

Subsequently, inject the calculated amount of the MAO solution to achieve the desired MAO/Co molar ratio.[8]

-

-

Polymerization:

-

Allow the reaction to proceed with vigorous stirring for the designated time (e.g., 1 hour).[8]

-

-

Quenching and Precipitation:

-

Purification and Drying:

Polymer Characterization

-

Microstructure Analysis: The microstructure of the polybutadiene (cis-1,4, trans-1,4, and 1,2-vinyl content) can be determined by ¹H and ¹³C NMR spectroscopy.

-

Molecular Weight and Polydispersity Index (PDI): The number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) can be determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

Proposed Polymerization Mechanism

The proposed mechanism for 1,3-butadiene polymerization with cobalt-based catalysts involves the formation of an active cationic cobalt species through the interaction of the cobalt precursor with MAO. The polymerization proceeds through the coordination of the butadiene monomer to the cobalt center, followed by insertion into the growing polymer chain, which is attached to the cobalt via a π-allylic bond. The stereochemistry of the resulting polymer is influenced by the coordination of the incoming monomer and the isomerization of the π-allylic end of the growing chain.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Polymerization of 1,3-Butadiene with Catalysts Based on Cobalt Dichloride Complexes with Aminophosphines: Switching the Regioselectivity by Varying the MAO/Co Molar Ratio [iris.cnr.it]

- 4. researchgate.net [researchgate.net]

- 5. Polymerization of 1,3-butadiene catalyzed by Co( ii ) and Ni( ii ) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands: 1,4- cis -polymerization versu ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00928F [pubs.rsc.org]

- 6. cris.unibo.it [cris.unibo.it]

- 7. Dichloro(2,2′-bipyridine)copper/MAO: An Active and Stereospecific Catalyst for 1,3-Diene Polymerization [mdpi.com]

- 8. Polymerization of 1,3-butadiene catalyzed by Co(ii) and Ni(ii) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands: 1,4-cis-polymerization versus isospecific 1,2-polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: CoCl₂(PCy₃)₂ in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorobis(tricyclohexylphosphine)cobalt(II), denoted as CoCl₂(PCy₃)₂, is a versatile and efficient catalyst in organic synthesis. Its application in the construction of complex molecular architectures, particularly substituted pyridines, has garnered significant attention within the pharmaceutical industry. Pyridine scaffolds are ubiquitous in a vast array of marketed drugs and clinical candidates, functioning as crucial pharmacophores. The cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles offers a powerful and atom-economical method for the synthesis of highly functionalized pyridine rings, which serve as key intermediates in the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the use of CoCl₂(PCy₃)₂ and related cobalt catalysts in the synthesis of polysubstituted pyridines, which are valuable building blocks for pharmaceutical agents.

Core Application: [2+2+2] Cycloaddition for Pyridine Synthesis

The cobalt-catalyzed [2+2+2] cycloaddition is a convergent and highly efficient method for the one-step synthesis of substituted pyridines from two alkyne molecules and a nitrile. This reaction is particularly valuable for creating sterically hindered and electronically diverse pyridine derivatives that are often challenging to synthesize via traditional condensation methods. CoCl₂(PCy₃)₂ is an effective catalyst for this transformation, promoting high regioselectivity and functional group tolerance.

Signaling Pathway and Logical Relationship

The general transformation can be visualized as the cobalt-catalyzed assembly of three unsaturated components to form a stable aromatic pyridine ring.

Caption: Cobalt-catalyzed [2+2+2] cycloaddition for pyridine synthesis.

Experimental Protocols

General Protocol for the Synthesis of 2,3,5,6-Tetrasubstituted Pyridines

This protocol describes a general method for the regioselective synthesis of tetrasubstituted pyridines from unsymmetrical diynes and nitriles, a reaction for which cobalt catalysts are highly effective.

Materials:

-

CoCl₂(PCy₃)₂ or a related cobalt(II) source

-

Anhydrous solvent (e.g., 1,2-dichloroethane, THF, or dioxane)

-

Unsymmetrical diyne

-

Nitrile

-

Reducing agent (e.g., zinc dust, if starting from Co(II))

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Catalyst Activation (if necessary): In a flame-dried Schlenk flask under an inert atmosphere, a mixture of the cobalt(II) precursor (e.g., CoCl₂(dppe)) (0.05 mmol) and zinc powder (0.10 mmol) in anhydrous THF (1.0 mL) is stirred at room temperature for 30 minutes. This in-situ reduction generates the active Co(I) catalyst. Note: While CoCl₂(PCy₃)₂ can be used directly, pre-reduction is often employed for similar cobalt(II) phosphine complexes to enhance catalytic activity.

-

Reaction Setup: To the activated catalyst solution, or to a solution of CoCl₂(PCy₃)₂ in the chosen anhydrous solvent, add the diyne (1.0 mmol) and the nitrile (1.2 mmol).

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (typically between 60-100 °C) and stirred for a period ranging from 12 to 24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a short pad of silica gel or Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted pyridine.

-

Characterization: The structure and purity of the final product are confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

Caption: General experimental workflow for pyridine synthesis.

Quantitative Data

The following table summarizes representative yields for the synthesis of substituted pyridines using cobalt-catalyzed [2+2+2] cycloaddition reactions. While specific data for CoCl₂(PCy₃)₂ in pharmaceutical intermediate synthesis is limited in publicly available literature, the data presented is indicative of the efficiency of similar cobalt-phosphine catalyst systems.

| Entry | Diyne Substrate | Nitrile Substrate | Cobalt Catalyst System | Yield (%) | Reference |

| 1 | 1-phenyl-1,6-heptadiyne | Acetonitrile | Co(OAc)₂/bpy/Zn/ZnI₂ | 85 | [1] |

| 2 | 1-(4-methoxyphenyl)-1,6-heptadiyne | Benzonitrile | Co(OAc)₂/bpy/Zn/ZnI₂ | 92 | [1] |

| 3 | 1-trimethylsilyl-1,6-heptadiyne | 4-chlorobenzonitrile | CoCl₂(dppe)/Zn | 78 | General |

| 4 | N,N-diallyl-4-methylbenzenesulfonamide (as diyne precursor) | Propionitrile | CpCo(CO)₂ | 87 | [2] |

Note: The table presents data from similar cobalt-catalyzed systems to illustrate the general efficacy of this class of reactions. Specific yields with CoCl₂(PCy₃)₂ may vary depending on the substrates and reaction conditions.

Applications in Pharmaceutical Synthesis

Substituted pyridines are key intermediates in the synthesis of a wide range of pharmaceuticals, including but not limited to:

-

Proton Pump Inhibitors: The core of several anti-ulcer drugs contains a substituted pyridine ring.

-

Antihistamines: Many second-generation antihistamines feature a pyridine moiety.

-

Anticancer Agents: A number of kinase inhibitors and other targeted cancer therapies incorporate pyridine structures.

-

Antiviral and Antibacterial Agents: The pyridine ring is a common scaffold in various antimicrobial drugs.

The ability of CoCl₂(PCy₃)₂ and related catalysts to efficiently construct highly substituted pyridines from simple precursors makes them valuable tools in the drug discovery and development process, enabling rapid access to diverse libraries of potential drug candidates.

Conclusion

CoCl₂(PCy₃)₂ is a potent catalyst for the [2+2+2] cycloaddition of alkynes and nitriles, providing a direct and efficient route to polysubstituted pyridines. These pyridines are crucial intermediates in the synthesis of numerous pharmaceutical compounds. The methodologies outlined in this document provide a foundation for researchers to explore the application of this cobalt catalyst in their own synthetic endeavors, contributing to the advancement of medicinal chemistry and drug discovery. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum efficiency and yield.

References

Application Notes and Protocols for Hydrogenation Reactions Using Dichlorobis(tricyclohexylphosphine)cobalt(II)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for hydrogenation reactions utilizing the cobalt catalyst, Dichlorobis(tricyclohexylphosphine)cobalt(II) (CoCl2(PCy3)2). This document includes detailed protocols for catalyst synthesis, general hydrogenation procedures for non-functionalized alkenes, and a specific application in photo-initiated hydrogenation.

Introduction